Welcome to the BenchChem Online Store!
molecular formula C11H10BrN3 B060853 3-Benzyl-5-bromopyrazin-2-amine CAS No. 174680-55-8

3-Benzyl-5-bromopyrazin-2-amine

Cat. No. B060853
M. Wt: 264.12 g/mol
InChI Key: ZHWYHVYXEQYEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431525B2

Procedure details

Under an argon atmosphere, 2-amino-3-benzyl-5-bromopyrazine (c-10) (1.66 g, 6.27 mmol) was dissolved in 1,2-dimethoxyethane (17 mL) and ethanol (13 mL) and to this were sequentially added 2 M aqueous solution of sodium carbonate (31.4 mL, 62.8 mmol), dichlorobis(triphenylphosphine) palladium(II) (221 mg, 315 μmol), and phenyl boronic acid (996 mg, 8.16 mmol) while stirring at room temperature and then stirred at 90° C. for 2.5 h. After cooling to room temperature, to this were added saturated brine and ethyl acetate to stop the reaction. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated under reduced pressure with a rotary evaporator. After purifying the residue by column chromatography (50 g, n-hexane/ethyl acetate=3/2→1/1), the obtained solid was recrystallized twice from ethyl acetate to give 2-amino-3-benzyl-5-phenylpyrazine (c-41) as a yellow solid (982 mg, 59.9%). Rf=0.30 (n-hexane/ethyl acetate=3/2). 1H NMR (400 MHz, DMSO-d6) δ 4.07 (s, 2H), 6.41 (s, 2H), 7.18 (t, J=7.5 Hz, 1H), 7.24-7.31 (m, 3H), 7.34 (d, J=7.3 Hz, 2H), 7.40 (t, J=7.5 Hz, 2H), 7.90 (d, J=7.8 Hz, 2H), 8.41 (s, 1H). IR (KBr, cm−1) 596, 664, 694, 716, 733, 754, 773, 908, 937, 1070, 1152, 1217, 1233, 1396, 1427, 1450, 1462, 1493, 1543, 1636, 3024, 3125, 3291, 3487. HRMS (EI+) m/z 261.1269 (M, C17H15N3 requires 261.1266).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
221 mg
Type
reactant
Reaction Step Five
Quantity
996 mg
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5](Br)=[CH:4][N:3]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[C:25]1(B(O)O)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>COCCOC.[Cl-].[Na+].O.C(OCC)(=O)C>[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:4][N:3]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
NC1=NC=C(N=C1CC1=CC=CC=C1)Br
Name
Quantity
17 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
221 mg
Type
reactant
Smiles
Step Six
Name
Quantity
996 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 90° C. for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After purifying the residue by column chromatography (50 g, n-hexane/ethyl acetate=3/2→1/1)
CUSTOM
Type
CUSTOM
Details
the obtained solid was recrystallized twice from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 982 mg
YIELD: PERCENTYIELD 59.9%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.